molecular formula C27H35ClF3N7O3 B2499601 TAK-960 hydrochloride CAS No. 2108449-45-0

TAK-960 hydrochloride

Cat. No.: B2499601
CAS No.: 2108449-45-0
M. Wt: 598.07
InChI Key: QZBHDFGFNVMONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-960 hydrochloride: is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a serine/threonine protein kinase involved in key processes during mitosis. This compound has shown significant preclinical antitumor activity and is being investigated for its potential in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of TAK-960 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:

  • Formation of the pyrimido[4,5-b][1,4]diazepine core.
  • Introduction of the cyclopentyl and difluoro groups.
  • Functionalization with the methoxy and fluoro groups on the benzamide ring.
  • Final conversion to the hydrochloride salt .

Industrial Production Methods: : Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves optimization of the laboratory-scale procedures to ensure scalability, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: : TAK-960 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of this compound with modifications at the cyclopentyl, methoxy, and fluoro groups .

Scientific Research Applications

TAK-960 hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TAK-960 Hydrochloride

Properties

IUPAC Name

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBHDFGFNVMONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClF3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.